molecular formula C10H10O2S B8548496 3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one

3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one

Cat. No.: B8548496
M. Wt: 194.25 g/mol
InChI Key: AZFKMCJHSCNIAJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one is a heterocyclic compound that features a unique fusion of thieno and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-(morpholin-4-yl)-3-phenylprop-2-enoate with 2-(pyridin-3-ylmethylidene)-2-cyanothioacetamide and propargyl bromide in anhydrous ethanol at 20°C . This reaction proceeds through a series of steps, including the formation of intermediate adducts and intramolecular cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one is unique due to its specific fusion of thieno and furan rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for applications in organic electronics and as a potential lead compound in drug discovery.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one

InChI

InChI=1S/C10H10O2S/c1-3-4-8-6(2)7-5-12-10(11)9(7)13-8/h3H,1,4-5H2,2H3

InChI Key

AZFKMCJHSCNIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1COC2=O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask was added 2-bromo-3-methylthieno[2,3-c]furan-6-(4H)-one (60 mg, 0.257 mmol, 1.0 eq), tributyl (prop-2-en-1-yl)stannane (102 mg, 0.309 mmol, 1.2 eq), palladium triphenylphosphane (1:4) (14.9 mg, 0.013 mmol, 0.05 eq) and lithium chloride (32.7 mg, 0.77 mmol, 3.0 eq). The mixture was dissolved in toluene (20 mL), degassed and filled with N2. The mixture was reflux for 3 hr, concentrated, extracted with EtOAc, washed with water. The organic phase was dried over MgSO4, filtered and concentrated. The desired product was obtained after purification by flash column chromatography. LC-MS (IE, m/z): 195.3 [M+1]+; 1H NMR (500 MHz, CDCl3, δ in ppm): 5.16 (2H, s), 2.19 (3H, s).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
32.7 mg
Type
reactant
Reaction Step One
Quantity
14.9 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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